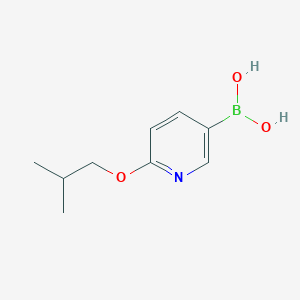

(6-Isobutoxypyridin-3-yl)boronic acid

描述

(6-Isobutoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isobutoxy group at the 6-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (6-Isobutoxypyridin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .

Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction. This method is favored due to its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents used .

化学反应分析

Types of Reactions: (6-Isobutoxypyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds. It can also participate in other reactions like the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran-dimethylformamide mixtures.

Petasis Reaction: Amines, aldehydes, and isocyanides.

Chan-Lam Coupling: Copper catalysts and amines.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (6-Isobutoxypyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction allows for the efficient coupling of aryl and vinyl boron compounds with various electrophiles, facilitating the synthesis of complex organic molecules. The presence of the isobutoxy group can influence the reactivity and selectivity in these reactions, providing an advantage over other boronic acids.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 76 | Pd-catalyzed in water at 100 °C |

| Phenylboronic acid | 70 | Pd-catalyzed in DMF at 110 °C |

| 3-Pyridinylboronic acid | 65 | Microwave-assisted at 120 °C |

Medicinal Chemistry

Enzyme Inhibition

This compound has shown significant potential as a competitive inhibitor of enzymes that contain serine, threonine, or tyrosine residues in their active sites. By forming reversible covalent bonds with these amino acids, it can modulate enzyme activity and influence various biochemical pathways.

Case Study: Inhibition of β-Lactamases

Research has demonstrated that boronic acid derivatives can effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance. The hydroxyl group of this compound plays a critical role in this interaction, allowing for the development of new antibacterial agents that target resistant bacterial strains.

Biochemical Applications

Affinity Materials

Recent studies have explored the use of boronate affinity materials for the extraction and enrichment of cis-diol-containing biomolecules. This compound can be functionalized to create magnetic nanoparticles that exhibit high affinity towards these biomolecules under neutral or acidic conditions. This property enhances the selective extraction capabilities from complex biological samples such as human urine.

Table 2: Properties of Functionalized Magnetic Nanoparticles

| Material | Binding pH | Binding Affinity |

|---|---|---|

| This compound MNPs | 5.0 | High |

| Conventional boronate affinity materials | 8.5 | Moderate |

作用机制

The mechanism by which (6-Isobutoxypyridin-3-yl)boronic acid exerts its effects involves the formation of carbon-carbon bonds through transmetalation with palladium complexes in the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a mild electrophile, facilitating the transfer of organic groups from boron to palladium .

相似化合物的比较

- Phenylboronic acid

- 3-Pyridinylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: (6-Isobutoxypyridin-3-yl)boronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other boronic acids. This structural feature can enhance its utility in specific synthetic applications, making it a valuable compound in organic synthesis .

生物活性

Overview

(6-Isobutoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered attention in both organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid functional group attached to a pyridine ring with an isobutoxy substituent, facilitates various biological activities, particularly in enzyme inhibition and cross-coupling reactions.

Target of Action

The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. This compound participates in transmetalation processes, allowing for the efficient coupling of aryl and vinyl boron compounds with various electrophiles.

Biochemical Pathways

This compound influences several biochemical pathways through its interactions with enzymes. It acts as a competitive inhibitor by forming covalent bonds with serine, threonine, or tyrosine residues in enzyme active sites. Such interactions can modulate enzyme activity, impacting cellular signaling and metabolic pathways.

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Enzyme Inhibition : It inhibits key kinases and phosphatases, altering phosphorylation states of proteins and affecting gene expression.

- Cytotoxicity : In studies involving prostate cancer cells, this compound showed a reduction in cell viability while maintaining the viability of healthy cells. For instance, at a concentration of 5 µM, it reduced cancer cell viability to 33% compared to 71% for healthy cells .

- Antimicrobial Activity : The compound exhibited antimicrobial properties against various microorganisms, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the strain .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is relatively stable under physiological conditions but can undergo hydrolysis, leading to inactive byproducts. Its transport within biological systems involves interactions with transporters and binding proteins, influencing its distribution and localization within cells.

Anticancer Activity

Research has shown that boronic acids, including this compound, can effectively target cancer cells. In animal models, varying dosages revealed that low doses could inhibit target enzymes without significant toxicity. This specificity highlights the potential for developing targeted cancer therapies using boronic acid derivatives .

Antioxidant Properties

Studies have also explored the antioxidant capabilities of boronic compounds. Certain derivatives demonstrated significant antioxidant activity comparable to established standards like α-Tocopherol and BHT. This suggests potential applications in mitigating oxidative stress-related diseases .

Comparative Analysis

To understand the unique properties of this compound, a comparison with other similar compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group | General enzyme inhibition |

| 3-Pyridinylboronic Acid | Pyridine without substituents | Limited specificity in enzyme interactions |

| This compound | Isobutoxy group enhances solubility | Notable for enzyme inhibition and cytotoxicity |

The presence of the isobutoxy group in this compound enhances its reactivity and solubility compared to other boronic acids, making it particularly useful in synthetic applications and biological assays .

属性

IUPAC Name |

[6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOSQKSDIVWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406206-23-1 | |

| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。